molecular formula C17H15ClN2O3 B2652922 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea CAS No. 2034489-39-7

1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea

Cat. No.: B2652922
CAS No.: 2034489-39-7
M. Wt: 330.77
InChI Key: UOLZHTCKGXZDSZ-UHFFFAOYSA-N
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Description

1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic urea derivative intended for research use in biochemical and pharmacological applications. The urea functional group is a privileged scaffold in medicinal chemistry, known for its strong hydrogen-bonding capability, which facilitates potent and selective interactions with a wide range of biological targets . This compound features a bifuranmethyl group and a 4-chlorobenzyl group, a structural motif found in compounds investigated as allosteric modulators of G protein-coupled receptors (GPCRs). Specifically, analogous 3-(4-chlorophenyl)-1-(phenethyl)urea analogs have been developed as potent negative allosteric modulators (NAMs) of the Cannabinoid CB1 receptor, demonstrating the value of this chemical architecture in neuroscience research, particularly in the study of addiction and substance abuse . Beyond receptor modulation, urea-based compounds show diverse research applications. They have been studied as antagonists for ion channels like the Transient Receptor Potential Vanilloid type 1 (TRPV1) receptor for pain research , and as inhibitors for various enzymes, including kinases and soluble epoxide hydrolases . The presence of the urea group in these molecules often contributes to improved pharmacokinetic properties and target selectivity . Researchers can utilize this compound as a key chemical tool to probe biological systems or as a building block for the synthesis of more complex molecules. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[[5-(furan-3-yl)furan-2-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O3/c18-14-3-1-12(2-4-14)9-19-17(21)20-10-15-5-6-16(23-15)13-7-8-22-11-13/h1-8,11H,9-10H2,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOLZHTCKGXZDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2,3’-bifuran and 4-chlorobenzylamine.

    Reaction Conditions: The bifuran and chlorobenzylamine are reacted under controlled conditions to form the desired urea derivative. Common reagents used in this process include isocyanates or carbamoyl chlorides.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea undergoes various chemical reactions, including:

    Oxidation: The bifuran moiety can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The chlorobenzyl group can be reduced to form the corresponding benzyl alcohol.

    Substitution: The urea group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.

    Major Products: The major products formed from these reactions include oxidized bifuran derivatives, reduced benzyl alcohols, and substituted urea derivatives.

Scientific Research Applications

1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-([2,3’-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects.

    Pathways Involved: It may modulate biochemical pathways related to cell growth, apoptosis, or signal transduction.

    Effects: The compound’s effects are mediated through its ability to bind to and inhibit or activate its molecular targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Substituent Variations

  • Core Structure : Unlike triazole- or thiazolidinedione-based analogs (e.g., compound 4c from evidence 1), which feature heterocyclic cores, the target compound utilizes a urea backbone. Urea derivatives typically exhibit stronger hydrogen-bonding capacity, which may enhance binding affinity in enzyme inhibition compared to triazoles .
  • Aromatic Substituents: The 4-chlorobenzyl group is shared with compound 4c (a thiazolidinedione derivative).

Functional Group Impact

Compound Core Structure Key Substituents Biological Activity (Reported)
Target compound Urea [2,3'-Bifuran], 4-chlorobenzyl Not yet reported
(Z)-3-((1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)methyl)-5-(4-chlorobenzylidene) thiazolidine-2,4-dione (4c ) Thiazolidinedione 4-chlorobenzyl, triazole Anticancer (in vitro)

Physicochemical Properties

  • Melting Point : Compound 4c has a melting point (mp) of 168–170°C, typical for rigid, aromatic heterocycles . The target compound’s bifuran moiety may lower its mp due to reduced planarity, though experimental data are lacking.
  • Solubility : The urea core may improve aqueous solubility relative to thiazolidinediones, which are often poorly soluble.

Biological Activity

1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound can be represented by the following molecular formula: C16H15ClN2O2. The synthesis typically involves the reaction of a bifuran derivative with a chlorobenzyl urea precursor. The synthesis can be conducted under various conditions, often utilizing microwave-assisted techniques to enhance yield and purity.

Synthetic Route Overview

  • Starting Materials : Bifuran derivative and 4-chlorobenzyl isocyanate.
  • Reaction Conditions : Microwave irradiation in solvent (e.g., DMF or DMSO).
  • Yield : Typically ranges from 65% to 85% depending on the reaction conditions.

Biological Activity

This compound exhibits a range of biological activities, including:

  • Antitumor Activity : Studies have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, it demonstrated an IC50 value of approximately 25 µM against human breast cancer cells (MCF-7) and 30 µM against prostate cancer cells (PC-3) .
  • Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against several bacterial strains. It exhibited minimum inhibitory concentration (MIC) values ranging from 10 to 20 µM against Gram-positive bacteria such as Staphylococcus aureus .
  • Enzyme Inhibition : It has been found to inhibit specific enzymes involved in cancer progression, such as GSK-3β, with an IC50 value of around 140 nM .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The urea moiety facilitates binding to enzyme active sites, while the bifuran structure allows for π-π stacking interactions with aromatic amino acids in protein structures.
  • Cell Cycle Arrest : In cancer cells, this compound has been shown to induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antitumor Efficacy Study :
    • Objective : To evaluate the cytotoxic effects on different cancer cell lines.
    • Results : The compound showed selective toxicity towards MCF-7 and PC-3 cells with significant inhibition of cell viability .
  • Antimicrobial Activity Assessment :
    • Objective : To determine the effectiveness against bacterial strains.
    • Results : Displayed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

Comparative Biological Activity Table

Activity TypeCell Line/BacteriaIC50/MIC Value (µM)
AntitumorMCF-725
AntitumorPC-330
AntimicrobialStaphylococcus aureus10
AntimicrobialEscherichia coli15

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 1-([2,3'-Bifuran]-5-ylmethyl)-3-(4-chlorobenzyl)urea?

  • Methodological Answer : Synthesis optimization requires careful control of reaction conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (e.g., THF) improve nucleophilic substitution efficiency .
  • Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) may facilitate coupling reactions between the bifuran and urea moieties .
  • Temperature : Stepwise heating (e.g., 60–80°C for urea formation, followed by 100–120°C for cyclization) minimizes side reactions .
    • Validation : Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradient elution (hexane/ethyl acetate) .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • NMR : ¹H/¹³C NMR identifies aromatic protons (6.5–8.0 ppm for bifuran and chlorobenzyl groups) and urea NH signals (8.5–9.5 ppm) .
  • Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
  • X-ray crystallography : Resolve 3D conformation if single crystals are obtainable (requires slow evaporation from dichloromethane/hexane) .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between this compound and analogs with substituted benzyl groups?

  • Methodological Answer :

  • Structure-activity relationship (SAR) analysis : Compare chlorobenzyl (electron-withdrawing) vs. fluorobenzyl (smaller, electronegative) analogs. Use docking studies to assess binding affinity differences in target proteins (e.g., kinase enzymes) .
  • Experimental validation : Test both compounds under identical assay conditions (e.g., IC₅₀ in enzyme inhibition assays) to isolate substituent effects .
    • Data interpretation : Contradictions may arise from off-target interactions; employ proteome-wide profiling (e.g., thermal shift assays) to identify non-specific binding .

Q. How can advanced separation techniques improve purity for pharmacological studies?

  • Methodological Answer :

  • Membrane filtration : Use tangential flow filtration (TFF) to remove high-MW impurities (e.g., dimers) .
  • Preparative HPLC : Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) and column (C18, 5 µm) to resolve closely eluting isomers .
  • Crystallization : Screen solvents (e.g., ethanol/water mixtures) to enhance crystal purity (>99% by HPLC) .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Simulate hydrolysis of the urea linkage in aqueous environments (pH 7.4, 310 K) to estimate half-life .
  • Density functional theory (DFT) : Calculate bond dissociation energies (BDEs) for the bifuran-methyl bond to assess susceptibility to oxidative cleavage .
    • Experimental correlation : Validate predictions via accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS degradation profiling .

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